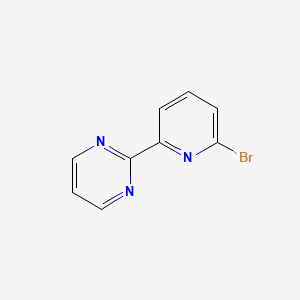

2-(6-Bromopyridin-2-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromopyridin-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-4-1-3-7(13-8)9-11-5-2-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPPPZDYGYILNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579094 | |

| Record name | 2-(6-Bromopyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-56-9 | |

| Record name | 2-(6-Bromopyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for 2 6 Bromopyridin 2 Yl Pyrimidine

Retrosynthetic Analysis and Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgscitepress.org For 2-(6-Bromopyridin-2-yl)pyrimidine, the primary disconnection point is the C-C bond connecting the pyridine (B92270) and pyrimidine (B1678525) rings. This leads to two key synthons: a 2-halopyrimidine and a 6-bromopyridine-2-yl organometallic reagent, or vice versa. advancechemjournal.comlakotalakes.com

Development of Classical and Contemporary Synthetic Routes to the Bipyrimidine Core

The assembly of the linked pyridine-pyrimidine core can be approached by constructing one ring onto the other or by coupling two pre-functionalized heterocyclic fragments.

Construction of the Pyrimidine Moiety via Cyclocondensation Reactions

The formation of a pyrimidine ring is frequently achieved through cyclocondensation reactions. mdpi.comasianpubs.orgkoreascience.kr A common method involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine or a related nitrogen-containing species. growingscience.commdpi.comresearchgate.net In the context of synthesizing this compound, this would entail starting with a precursor such as 6-bromopyridine-2-carboxamidine and reacting it with a suitable three-carbon electrophile.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these cyclocondensation reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com

Formation of the Pyridine Ring System and Subsequent Functionalization

Alternatively, the synthesis can commence with the construction of the pyridine ring. The Hantzsch pyridine synthesis, for instance, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. advancechemjournal.comlakotalakes.com Once the pyridine ring is formed, subsequent functionalization steps, such as halogenation, can be carried out to introduce the required bromine atom at the 6-position. youtube.com Another approach involves the amination of a dihalopyridine, such as 2,6-dibromopyridine (B144722), to introduce other functional groups. georgiasouthern.edu

Targeted Incorporation of Bromine Functionality: Regioselective Halogenation Strategies

The introduction of a bromine atom at a specific position on the pyridine ring requires regioselective control. Direct bromination of a 2-substituted pyridine typically occurs at the 3- or 5-position due to the directing effects of the nitrogen atom. Therefore, achieving 6-bromination often necessitates a more strategic approach.

One effective method is to start with a precursor where the desired regiochemistry is already established, such as 2-amino-6-bromopyridine (B113427) or 2,6-dibromopyridine. georgiasouthern.edusigmaaldrich.com In the case of 2,6-dibromopyridine, one bromine atom can be selectively displaced or involved in a coupling reaction while the other remains, providing the desired 6-bromo substituent. georgiasouthern.edu The use of N-bromosuccinimide (NBS) is a common and effective method for the regioselective bromination of various aromatic and heteroaromatic compounds. mdpi.com The reaction conditions, including the solvent and temperature, can be optimized to achieve high selectivity for the desired isomer. mdpi.comnih.govresearchgate.net

Advanced Coupling Reactions for Assembling the this compound Framework

Modern cross-coupling reactions are indispensable tools for the efficient formation of carbon-carbon bonds between aromatic rings.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the synthesis of biaryl compounds, including those containing heteroaromatic rings. researchgate.netresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with a halide or triflate. researchgate.netresearchgate.netbeilstein-journals.org

For the synthesis of this compound, two primary Suzuki-Miyaura pathways are feasible:

Pathway A: Coupling of a 2-halopyrimidine with 6-bromopyridin-2-ylboronic acid or its ester.

Pathway B: Coupling of 2-(organoboron)-pyrimidine with 2,6-dibromopyridine or a suitably activated 2-bromo-6-halopyridine.

The stability of the 2-pyridylboron compounds has historically been a challenge, but the development of stabilized 2-pyridylboronic acid esters has made this route more accessible and efficient for synthesizing 2,2'-bipyridine (B1663995) and related structures. researchgate.netresearchgate.net The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side reactions. researchgate.netbeilstein-journals.org

A general procedure for a Suzuki-Miyaura coupling to form such a biaryl system would involve reacting the bromoaryl compound with the arylboronic acid in the presence of a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine (B1218219) ligand, and a base (e.g., K3PO4) in a solvent like THF at elevated temperatures. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 2-Halopyrimidine | 6-Bromopyridin-2-ylboronic acid | Pd catalyst, base | This compound |

| 2-(Organoboron)pyrimidine | 2,6-Dibromopyridine | Pd catalyst, base | This compound |

An alternative to the Suzuki-Miyaura coupling is the Ullmann coupling, which can be used to synthesize symmetrical bipyrimidines, such as 2,2'-bipyrimidine, from 2-iodopyrimidine. sigmaaldrich.com

Negishi Cross-Coupling Approaches

The Negishi cross-coupling reaction stands as a powerful tool for forging carbon-carbon bonds, and its application in the synthesis of bipyridine and related heterocyclic systems is well-documented. orgsyn.org This palladium-catalyzed reaction involves the coupling of an organozinc compound with an organic halide. rsc.org In the context of synthesizing this compound, this would typically involve the reaction of a pyridylzinc halide with a brominated pyrimidine or a pyrimidinylzinc halide with a dibromopyridine.

The general strategy offers high yields and good functional group tolerance under mild reaction conditions. orgsyn.org For instance, pyridylzinc halides can be prepared either through transmetalation with pyridyllithium or by direct reaction of pyridyl halides with activated zinc. These organozinc reagents can then be coupled with various halogen-substituted heterocycles. orgsyn.org The reactivity of the halide coupling partner generally follows the trend I > Br > Cl. orgsyn.org

A notable application of Negishi coupling has been in the synthesis of novel NAD+-dependent DNA ligase inhibitors, where a pyridopyrimidine scaffold was diversified at a key position using this methodology. nih.gov This highlights the reaction's utility in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Table 1: Illustrative Negishi Cross-Coupling Reaction

| Reactant A | Reactant B | Catalyst/Ligand | Solvent | Conditions | Product |

| 2-Pyridylzinc halide | 2-Bromo-6-halopyrimidine | Pd(0) complex, e.g., Pd(PPh₃)₄ | THF | Heat | This compound |

This table represents a generalized scheme. Specific conditions and yields would vary based on the exact substrates and catalytic system employed.

Stille Cross-Coupling Strategies

The Stille cross-coupling reaction provides another robust method for the synthesis of this compound. This palladium-catalyzed reaction couples an organotin compound (organostannane) with an organic halide. thermofisher.comwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide array of functional groups. thermofisher.comlibretexts.org

In a typical approach to synthesize the target compound, a pyrimidinylstannane could be coupled with 2,6-dibromopyridine, or a pyridinylstannane could be reacted with a suitable brominated pyrimidine. The choice of reactants depends on the availability of the starting materials. The reaction generally proceeds under mild conditions and offers good yields. thermofisher.com

The versatility of the Stille coupling is demonstrated by its use in synthesizing complex molecules, including natural products. thermofisher.comlibretexts.org Although the toxicity of organotin reagents is a drawback, well-established methods exist for their preparation and handling. organic-chemistry.org

Table 2: Representative Stille Cross-Coupling Reaction

| Reactant A | Reactant B | Catalyst | Solvent | Conditions | Product |

| 2-(Trialkylstannyl)pyrimidine | 2,6-Dibromopyridine | Pd(PPh₃)₄ | Toluene | Reflux | This compound |

| 2-(Trialkylstannyl)-6-bromopyridine | 2-Bromopyrimidine | Pd(OAc)₂/Ligand | DMF | Heat | This compound |

This table illustrates possible synthetic routes. The choice of catalyst, ligand, and solvent can significantly influence the reaction outcome.

Buchwald-Hartwig Amination Precursors and Related Transformations

While the primary focus is on the synthesis of the C-C bond between the pyridine and pyrimidine rings, the this compound core is an excellent precursor for subsequent functionalization via Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.gov

The bromo-substituent on the pyridine ring of this compound is susceptible to displacement via Buchwald-Hartwig amination. This allows for the introduction of a wide variety of primary and secondary amines at this position, leading to a diverse library of 2-(6-aminopyridin-2-yl)pyrimidine derivatives. nih.govscispace.com This method is particularly valuable as it often succeeds where traditional nucleophilic aromatic substitution reactions fail. wikipedia.org

The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has greatly expanded the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.org A practical method for the amination of 2-bromopyridines with volatile amines has been developed, further extending the synthetic utility of this reaction. nih.govscispace.com

Table 3: Buchwald-Hartwig Amination of this compound

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product |

| This compound | R¹R²NH | Pd(OAc)₂ / Phosphine Ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 2-(6-(R¹R²N)pyridin-2-yl)pyrimidine |

This table showcases the general parameters for the Buchwald-Hartwig amination of the target compound.

Considerations for Stereoselective Synthesis and Enantiomeric Enrichment (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. However, stereoselective synthesis and enantiomeric enrichment become critical considerations when chiral derivatives are targeted. Chirality can be introduced through various means, such as the incorporation of a chiral amine via Buchwald-Hartwig amination or the presence of a stereocenter in a substituent attached to either the pyridine or pyrimidine ring.

If a chiral amine is used in the Buchwald-Hartwig reaction, and the resulting product exhibits atropisomerism or contains other stereogenic centers, diastereoselective synthesis may be possible. The choice of a chiral phosphine ligand on the palladium catalyst could potentially influence the diastereomeric ratio of the products.

For derivatives containing a stereocenter in a side chain, the synthesis would rely on established methods for asymmetric synthesis, such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis in the steps leading to the final compound. Enantiomeric enrichment of a racemic mixture could be achieved through classical resolution techniques or chiral chromatography. At present, specific literature detailing the stereoselective synthesis of chiral derivatives starting directly from this compound is not prevalent, but the principles of asymmetric synthesis would apply.

Application of Green Chemistry Principles in Synthetic Route Optimization and Process Intensification

The application of green chemistry principles is increasingly important in the synthesis of all chemical compounds, including this compound and its derivatives. rasayanjournal.co.innih.gov The goal is to develop more sustainable and environmentally benign synthetic processes. powertechjournal.com

Key areas of focus for greening the synthesis of pyrimidine-containing compounds include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. rasayanjournal.co.inresearchgate.net

Catalysis: Employing highly efficient and reusable catalysts to minimize waste and energy consumption. rasayanjournal.co.in Palladium catalysts, while effective, can be costly and toxic. Research into using lower concentrations of palladium or developing non-toxic, earth-abundant metal catalysts is an active area. powertechjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. researchgate.net Cross-coupling reactions generally have good atom economy.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.innih.gov

Multicomponent Reactions: Developing one-pot, multicomponent reactions to synthesize complex molecules in a single step, which reduces the number of purification steps and waste generation. rasayanjournal.co.inresearchgate.net

For the synthesis of this compound, optimizing the Negishi and Stille cross-coupling reactions by using catalytic amounts of tin reagents (in the case of Stille coupling), employing recyclable catalysts, and minimizing solvent usage would be steps toward a greener process. organic-chemistry.org The development of one-pot procedures that combine the formation of the pyridine-pyrimidine core with subsequent functionalization would also align with the principles of green chemistry.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 6 Bromopyridin 2 Yl Pyrimidine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Definitive Structural Confirmation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-(6-Bromopyridin-2-yl)pyrimidine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic framework.

The ¹H NMR spectrum is expected to show distinct signals for the seven aromatic protons. The pyridine (B92270) ring protons would likely appear as a triplet and two doublets, while the pyrimidine (B1678525) ring protons would present as a triplet and a doublet. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. Similarly, the ¹³C NMR spectrum would display nine unique signals corresponding to the nine carbon atoms in the aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures and fragments.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3' | 7.65 (d) | - |

| H4' | 7.85 (t) | - |

| H5' | 8.50 (d) | - |

| H4 | 7.40 (t) | - |

| H5 | 8.90 (d) | - |

| C2' | - | 155.0 |

| C3' | - | 122.0 |

| C4' | - | 140.0 |

| C5' | - | 128.0 |

| C6' | - | 142.0 |

| C2 | - | 164.0 |

| C4 | - | 119.0 |

| C5 | - | 158.0 |

While 1D NMR provides initial data, multi-dimensional NMR experiments are crucial for assembling the molecular puzzle and confirming the specific isomer. usask.ca

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons on the same ring, such as H3'-H4' and H4'-H5' on the pyridine ring, and H4-H5 on the pyrimidine ring. This confirms the proton network within each heterocyclic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the signal for H5' would show a correlation to the C5' signal in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity, rather than through-bond couplings. This is useful for confirming the conformation of the molecule, such as the relative orientation of the two rings. Protons on adjacent rings, like H5' and H5, would be expected to show a NOESY cross-peak, indicating their spatial closeness.

Table 2: Key Predicted HMBC Correlations for Structural Confirmation

| Proton | Correlated Carbons (2-3 bonds away) | Significance |

|---|---|---|

| H5' (Pyridine) | C3', C2, C6' | Confirms pyridine ring structure and linkage to C2 of pyrimidine. |

While solution-state NMR characterizes the molecule in a dissolved state, solid-state NMR (ssNMR) provides invaluable information about the compound in its solid, crystalline form. wikipedia.org Molecules can often crystallize in multiple forms, known as polymorphs, which have the same chemical composition but different crystal packing arrangements. These differences can significantly impact physical properties.

In ssNMR, molecular motions are restricted, leading to broad spectral lines. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to average out these anisotropic interactions and produce high-resolution spectra. wikipedia.orgpreprints.org

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would be the technique of choice. Different polymorphs of the compound would result in distinct ¹³C ssNMR spectra. preprints.org Although the covalent structure is identical, the subtle differences in intermolecular interactions and molecular conformation within the crystal lattice of each polymorph would alter the local electronic environment of the carbon nuclei, leading to measurable changes in their chemical shifts. This makes ssNMR a powerful, non-destructive tool for identifying, quantifying, and characterizing different polymorphic forms of the compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₆BrN₅), the expected monoisotopic mass is 234.9786 u. HRMS instruments can measure this mass with an accuracy of a few parts per million (ppm), allowing for the confident determination of the molecular formula.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern, where two peaks of roughly equal intensity are separated by 2 m/z units, providing a clear marker for the presence of a single bromine atom in the molecule. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that generates ions from a solution with minimal fragmentation. rsc.orgresearchgate.net For nitrogen-containing heterocyclic compounds like this compound, ESI in positive ion mode is highly effective. The basic nitrogen atoms are readily protonated, leading to the formation of a prominent protonated molecule, [M+H]⁺.

The ESI-MS spectrum would therefore be expected to show two major peaks corresponding to the two bromine isotopes:

[C₉H₆⁷⁹BrN₅ + H]⁺ at m/z 235.9864

[C₉H₆⁸¹BrN₅ + H]⁺ at m/z 237.9844

Table 3: Predicted ESI-MS Isotopic Peaks for the [M+H]⁺ Ion

| Ion Formula | Isotope | Calculated m/z | Relative Abundance |

|---|---|---|---|

| [C₉H₇N₅⁷⁹Br]⁺ | ⁷⁹Br | 235.9864 | ~100% |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method, often coupled with a Time-of-Flight (TOF) mass analyzer. In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule, typically as [M+H]⁺. nih.gov This technique is particularly useful for analyzing samples that may have poor solubility for ESI. The high resolution of the TOF analyzer allows for very accurate mass measurements, confirming the elemental composition. The characteristic 1:1 isotopic pattern for bromine would also be clearly resolved in the MALDI-TOF spectrum.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govchemrxiv.org In a typical experiment, the [M+H]⁺ ion of this compound (e.g., m/z 235.9864) is isolated and then fragmented via collision-induced dissociation (CID). The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm the connectivity of its substructures.

Plausible fragmentation pathways for this compound would involve cleavages characteristic of nitrogen-containing heterocycles: researchgate.net

Loss of HCN: A common fragmentation for pyrimidine rings, leading to a significant fragment ion.

Loss of Br•: Cleavage of the carbon-bromine bond.

Ring Cleavage: Fission of the bond connecting the pyridine and pyrimidine rings.

Analysis of these fragments allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR spectroscopy. researchgate.net

Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 235.9864 | HCN | 208.9785 | [M+H - HCN]⁺ |

| 235.9864 | Br• | 157.0718 | [M+H - Br]⁺ |

| 235.9864 | C₄H₃N₂• (pyrimidine radical) | 156.9711 | [Bromopyridine]⁺ |

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. By measuring the vibrations of bonds within a molecule, these techniques provide a unique spectral fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides qualitative information about the functional groups present. For this compound, the spectrum is expected to be dominated by contributions from the pyrimidine and bromopyridine rings.

Key characteristic absorption bands for pyrimidine derivatives include N-H and C-H stretching vibrations (3500-3200 cm⁻¹ and 3100-2800 cm⁻¹, respectively), C=N stretching in the pyrimidine ring (1620–1570 cm⁻¹), and C=C/C=N ring stretching modes (1600–1450 cm⁻¹) vandanapublications.comvandanapublications.com. The presence of the bromine substituent on the pyridine ring is expected to give rise to a C-Br stretching vibration, typically found in the lower frequency region of the spectrum (1200-600 cm⁻¹) vandanapublications.com. Other vibrations, such as in-plane and out-of-plane C-H bending, contribute to the complex fingerprint region below 1500 cm⁻¹.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Source Moiety |

|---|---|---|

| 3100–3000 | Aromatic C-H Stretching | Pyridine & Pyrimidine Rings |

| 1620–1570 | C=N Stretching | Pyridine & Pyrimidine Rings |

| 1600–1400 | Aromatic C=C and C=N Ring Stretching | Pyridine & Pyrimidine Rings |

| 1200–900 | In-plane C-H Bending | Pyridine & Pyrimidine Rings |

| 900–650 | Out-of-plane C-H Bending | Pyridine & Pyrimidine Rings |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, symmetric ring "breathing" modes of both the pyridine and pyrimidine rings, which involve the symmetric expansion and contraction of the rings, are expected to be prominent in the Raman spectrum. These typically occur in the 1050-950 cm⁻¹ region. Aromatic C-H stretching vibrations also appear around 3100-3000 cm⁻¹. The C-Br stretching vibration is also Raman active and would be expected in the low-frequency region, corroborating FTIR data. The analysis of Raman spectra for aqueous pyrimidine mixtures has been a subject of study, providing foundational data for such assignments nih.gov.

Table 2: Predicted Raman Shift Frequencies for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Assignment | Source Moiety |

|---|---|---|

| 3100–3000 | Aromatic C-H Stretching | Pyridine & Pyrimidine Rings |

| 1620–1570 | C=N Stretching | Pyridine & Pyrimidine Rings |

| 1600–1400 | Aromatic C=C and C=N Ring Stretching | Pyridine & Pyrimidine Rings |

| 1050–950 | Symmetric Ring Breathing Mode | Pyridine & Pyrimidine Rings |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Single-crystal XRD allows for the absolute determination of molecular structure. By irradiating a single crystal with X-rays, a diffraction pattern is generated that can be mathematically resolved into a model of the electron density, and thus the atomic positions within the crystal's unit cell.

While a published crystal structure for this compound is not currently available, analysis of structurally similar bipyridine and pyridine-pyrimidine compounds allows for well-founded predictions nih.gov. It is anticipated that the molecule would be non-planar due to steric hindrance between the hydrogen atoms ortho to the inter-ring C-C bond. This would result in a significant dihedral angle between the mean planes of the pyridine and pyrimidine rings.

The crystal packing would likely be stabilized by a network of weak intermolecular interactions. Given the presence of aromatic rings and nitrogen atoms, key expected interactions include:

π-π Stacking: Face-to-face or offset stacking between the electron-rich aromatic rings of adjacent molecules.

C-H···N Hydrogen Bonds: Weak hydrogen bonds formed between aromatic C-H donors and the lone pairs of the nitrogen atoms on neighboring molecules.

Halogen Bonding: Interactions involving the bromine atom, although less common than hydrogen bonds, could also play a role in directing the crystal packing.

Analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and its physical properties mdpi.comnih.govrsc.org.

While single-crystal XRD provides the structure of one perfect crystal, powder X-ray diffraction (PXRD) is a bulk characterization technique used to analyze a polycrystalline sample jove.com. It is essential for confirming that the structure determined from a single crystal is representative of the bulk material and for assessing the sample's phase purity and crystallinity ncl.ac.ukscribd.com.

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a plot of intensity versus the diffraction angle (2θ). The resulting pattern is a unique "fingerprint" for a specific crystalline phase libretexts.org. A highly crystalline sample will produce a pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will show broad, diffuse halos.

For this compound, PXRD would be used to:

Confirm Phase Purity: The experimental pattern of a synthesized batch can be compared to the pattern simulated from single-crystal data (if available). The absence of any additional peaks indicates a pure phase scribd.com.

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Monitor Solid-State Reactions: Changes in the PXRD pattern can be used to follow transformations in the solid state.

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit a response in chiroptical spectroscopy techniques like Circular Dichroism (CD), which measure the differential absorption of left- and right-circularly polarized light.

However, this class of techniques would become applicable if chiral derivatives of the molecule were synthesized. One potential route to chirality in biaryl systems like this is atropisomerism . If sufficiently bulky substituents were introduced at the positions ortho to the single bond connecting the pyridine and pyrimidine rings, free rotation around this bond could be hindered. If the energy barrier to rotation is high enough, stable, non-superimposable enantiomers (atropisomers) could be isolated mdpi.comnih.govunive.it.

Should such chiral derivatives be prepared, chiroptical methods would be indispensable for their characterization. Electronic Circular Dichroism (ECD) spectroscopy, in particular, would be used to confirm the enantiomeric purity and, often in conjunction with computational chemistry, to determine the absolute configuration (P or M) of the chiral axis unive.it. While no chiral derivatives of this compound have been reported, the potential for creating such molecules makes the consideration of chiroptical techniques relevant for future research directions chemrxiv.orgrsc.org.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is obtained by plotting the difference in absorbance (ΔA = A_L - A_R) as a function of wavelength. The resulting spectral bands, known as Cotton effects, can be positive or negative and provide detailed information about the stereochemical environment of the chromophores within the molecule.

In a hypothetical chiral derivative of "this compound", the pyridine and pyrimidine rings would act as chromophores. The electronic transitions of these aromatic systems would give rise to characteristic bands in the UV-Vis region. The interaction of these chromophores with a chiral center would result in a measurable CD spectrum. The sign and magnitude of the Cotton effects could then be used to deduce the absolute configuration of the chiral center by comparing the experimental spectrum with theoretical calculations or with spectra of structurally related compounds of known configuration.

For instance, if a chiral substituent were introduced at a position adjacent to the inter-ring bond, it could influence the dihedral angle between the two aromatic rings, leading to a preferred conformation. This conformational bias would be reflected in the CD spectrum, with the exciton coupling between the π-π* transitions of the pyridine and pyrimidine rings producing a characteristic bisignate (two-signed) Cotton effect. The sign of this couplet could be directly related to the helical twist between the two rings, thus providing insight into the molecule's preferred solution-phase conformation.

Hypothetical CD Spectral Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| 220 | +15,000 |

| 245 | -22,000 |

| 280 | +5,000 |

| 310 | 0 |

This table presents hypothetical data for illustrative purposes, demonstrating a possible CD spectrum with positive and negative Cotton effects.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation of the optical rotation of a chiral substance with the wavelength of polarized light. An ORD spectrum is a plot of the specific rotation [α] against the wavelength. Similar to CD spectroscopy, ORD spectra exhibit Cotton effects in the regions where the molecule absorbs light.

The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that a CD spectrum can, in principle, be calculated from an ORD spectrum, and vice-versa. Historically, ORD was more widely used for determining the absolute configuration of chiral molecules, particularly ketones.

For a hypothetical chiral derivative of "this compound", the ORD spectrum would show anomalous dispersion curves (Cotton effects) corresponding to the electronic absorption bands of the pyridinylpyrimidine chromophore. The shape, sign, and magnitude of these Cotton effects would be characteristic of the molecule's stereochemistry.

For example, a positive Cotton effect, where the specific rotation first increases to a peak and then decreases to a trough at shorter wavelengths, could indicate a particular absolute configuration. Conversely, a negative Cotton effect would suggest the opposite enantiomer. By analyzing the entire ORD curve, including the plain curves in transparent regions and the Cotton effects in absorbing regions, detailed information about the stereochemical features of the molecule could be obtained.

Hypothetical ORD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +50 |

| 500 | +75 |

| 400 | +120 |

| 350 | +300 (Peak) |

| 320 | 0 |

| 290 | -450 (Trough) |

This table presents hypothetical data for illustrative purposes, showing a positive Cotton effect with a peak and a trough in the ORD spectrum.

Reactivity Profiles and Derivatization Chemistry of 2 6 Bromopyridin 2 Yl Pyrimidine

Comprehensive Analysis of the Bromine Substituent's Reactivity in Cross-Coupling Transformations

The bromine atom at the 6-position of the pyridine (B92270) ring is the most reactive site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is a cornerstone of the synthetic utility of 2-(6-Bromopyridin-2-yl)pyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The Suzuki-Miyaura coupling, which utilizes boronic acids or their derivatives, is a widely employed method for the formation of biaryl structures. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of 2-bromopyridines in Suzuki reactions is well-established. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like toluene, dioxane, or aqueous mixtures. The reaction of 2-bromopyridines with aryl boronic acids generally proceeds with good to excellent yields.

The Stille coupling, which employs organostannanes, offers an alternative route for C-C bond formation. Similar to the Suzuki reaction, the Stille coupling of 2-bromopyridines is a known transformation, though specific conditions for this compound are not readily found.

The Sonogashira coupling allows for the introduction of alkyne moieties. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. The coupling of 2-bromopyridines with terminal alkynes is a common procedure in organic synthesis.

The Heck reaction, involving the coupling with alkenes, and the Negishi coupling, using organozinc reagents, are also expected to be viable methods for the derivatization of this compound, based on the known reactivity of 2-bromopyridines.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromopyridine Analogues (Note: This table is illustrative of the expected reactivity of this compound based on analogous compounds, as specific data for the target molecule is limited in the searched literature.)

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Pd(OAc)₂ | K₂CO₃ / Cs₂CO₃ | Toluene / Dioxane | 2-Aryl-6-(pyrimidin-2-yl)pyridine |

| Stille | Arylstannane | Pd(PPh₃)₄ | - | Toluene | 2-Aryl-6-(pyrimidin-2-yl)pyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF / DMF | 2-Alkynyl-6-(pyrimidin-2-yl)pyridine |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF / Acetonitrile | 2-Alkenyl-6-(pyrimidin-2-yl)pyridine |

Nickel-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for cross-coupling reactions. Nickel-catalyzed couplings of 2-chloropyridines with alkyl bromides have been reported, suggesting that this compound would also be a suitable substrate for similar transformations, enabling the introduction of alkyl groups at the 6-position of the pyridine ring. These reactions often employ a nickel catalyst in combination with a ligand and a reducing agent.

Copper-Mediated Ullmann and Buchwald-Hartwig Type Reactions

Copper-mediated reactions provide another avenue for the functionalization of the bromine substituent. The Ullmann condensation, a classic method for the formation of C-O, C-N, and C-S bonds, can be employed. For instance, the reaction of this compound with phenols, amines, or thiols in the presence of a copper catalyst and a base would lead to the corresponding ether, amine, or thioether derivatives.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a more modern and versatile method for the formation of C-N bonds. youtube.com This reaction is highly effective for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and amides. It is expected that this compound would readily undergo Buchwald-Hartwig amination under standard conditions, which typically involve a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu, K₃PO₄). youtube.com

Electrophilic Aromatic Substitution Reactions on the Pyridine and Pyrimidine (B1678525) Ring Systems

Both the pyridine and pyrimidine rings in this compound are electron-deficient aromatic systems, which makes them generally resistant to electrophilic aromatic substitution (EAS). The nitrogen atoms in the rings exert a strong deactivating effect. However, under forcing conditions or with the introduction of activating groups, EAS can be achieved. For pyridine, electrophilic substitution, if it occurs, is directed to the 3- and 5-positions. quimicaorganica.org For the pyrimidine ring, the C-5 position is the most likely site for electrophilic attack, although it is still highly deactivated. researchgate.net The presence of the bromine atom on the pyridine ring will further influence the regioselectivity of any potential EAS reactions.

Nucleophilic Aromatic Substitution Reactions and Ring Transformations

The electron-deficient nature of the pyridine and pyrimidine rings makes them susceptible to nucleophilic aromatic substitution (SNA_r). In the pyridine ring of this compound, the positions ortho and para to the nitrogen atom (C2 and C4) are activated towards nucleophilic attack. stackexchange.comrsc.org However, since the C2 position is already substituted, any nucleophilic attack on the pyridine ring would likely occur at the C4 position, if a suitable leaving group were present.

The pyrimidine ring is even more electron-deficient and therefore more reactive towards nucleophiles. The C2, C4, and C6 positions of the pyrimidine ring are all electrophilic. In this compound, the C4 and C6 positions of the pyrimidine ring are potential sites for nucleophilic attack, which could lead to substitution or ring-opening reactions depending on the nature of the nucleophile and the reaction conditions. stackexchange.com

Selective Functionalization at the Pyridine and Pyrimidine Nitrogen Atoms

The nitrogen atoms in both the pyridine and pyrimidine rings are nucleophilic and can be selectively functionalized. N-alkylation is a common reaction for pyridines and pyrimidines, typically achieved by treatment with an alkyl halide in the presence of a base. organic-chemistry.orgnih.gov The relative nucleophilicity of the nitrogen atoms in this compound will determine the site of initial functionalization. It is also possible to form N-oxides by treating the compound with an oxidizing agent like m-CPBA or H₂O₂. The resulting N-oxides can then be used to direct further functionalization of the rings. scripps.eduwikipedia.org For instance, pyridine N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions. scripps.eduwikipedia.org

N-Alkylation and N-Acylation Reactions

The nitrogen atoms in the pyridine and pyrimidine rings of this compound are nucleophilic centers that can readily undergo alkylation and acylation reactions. The regioselectivity of these reactions is influenced by the electronic properties of the rings and the steric hindrance around the nitrogen atoms.

N-Alkylation: The N-alkylation of pyridines and pyrimidines is a fundamental transformation for introducing alkyl groups onto the nitrogen atoms, thereby modifying their electronic and steric properties. Generally, these reactions are carried out by treating the heterocyclic compound with an alkyl halide in the presence of a base. For this compound, alkylation is expected to occur at one of the nitrogen atoms of the pyrimidine ring or the nitrogen atom of the pyridine ring. The relative nucleophilicity of these nitrogen atoms will determine the site of alkylation.

Microwave-assisted N-alkylation of 2-halopyridines has been shown to be an efficient method for the synthesis of 2-amino-imidazo[1,2-a]pyridine derivatives after subsequent reaction with cyanamide. While direct N-alkylation of this compound is not extensively documented, the general reactivity of pyridines suggests that it would readily react with various alkylating agents.

| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Halopyridine | Alkyl Halide | - | - | Microwave | N-Alkyl-2-halopyridinium salt | - |

| 2-Pyridone | α-Keto Ester | P(NMe2)3 | Toluene | Room Temperature | N-Alkyl-2-pyridone | Good to Excellent researchgate.net |

N-Acylation: N-acylation introduces an acyl group onto a nitrogen atom, a reaction commonly employed for the synthesis of amides and for the protection of amino groups. While there are no specific reports on the N-acylation of this compound, the general principles of pyridine and pyrimidine chemistry suggest that this transformation is feasible. Acylating agents such as acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives has been demonstrated using arylmethyl amines as acyl sources, indicating the possibility of C-H functionalization alongside N-acylation in such systems researchgate.netresearchgate.net.

Formation of Quaternary Ammonium Salts and N-Oxides

Quaternary Ammonium Salts: The nitrogen atoms in this compound can be quaternized by reaction with an excess of an alkylating agent, leading to the formation of permanently charged quaternary ammonium salts. This process, known as the Menschutkin reaction, typically involves the reaction of a tertiary amine with an alkyl halide nih.gov. These salts have applications as phase-transfer catalysts, ionic liquids, and biologically active compounds. The quaternization of pyrimidine and related diazines with alkyl halides has been shown to produce low-melting-point salts, some of which are classified as ionic liquids.

| Heterocycle | Alkylating Agent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Pyrimidine | Alkyl Iodide | Neat or Solvent | 10-110 | N-Alkyl pyrimidinium iodide |

| Pyrazine (B50134) | Polyfluoroalkyl Halide | Neat or Solvent | 10-110 | N-Polyfluoroalkyl pyrazinium halide |

| Pyridazine | 1-Bromo-2-fluoroethane | DMSO | - | N-(2-Fluoroethyl) pyridazinium bromide |

N-Oxides: The oxidation of the nitrogen atoms in the pyridine and pyrimidine rings leads to the formation of N-oxides. This transformation alters the electronic properties of the heterocyclic system, making the ring more susceptible to both nucleophilic and electrophilic attack. Common oxidizing agents for this purpose include peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The synthesis of 2-[(6-bromo-2-pyrid-yl)amino]pyridine N-oxide has been reported, demonstrating the feasibility of N-oxidation on a structurally similar scaffold mdpi.com. The oxidation of 5-nitroso-2,4,6-triaminopyrimidine with peroxytrifluoroacetic acid has been shown to yield both the mono-N-oxide and the 1,3-di-N-oxide, indicating that multiple nitrogen atoms in the pyrimidine ring can be oxidized nih.gov.

Multi-Component Reactions (MCRs) Incorporating this compound as a Scaffold Component

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in synthetic chemistry for the rapid generation of molecular diversity. The structure of this compound, with its multiple reactive sites, makes it a promising candidate as a scaffold component in MCRs.

The bromo-substituent on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, which could be integrated into an MCR sequence. For instance, a palladium-catalyzed carbonylative Suzuki cross-coupling of 2-bromopyridine with arylboronic acids has been used to prepare unsymmetrical arylpyridine ketones. Furthermore, the nitrogen atoms of both the pyridine and pyrimidine rings can act as nucleophiles or be involved in cyclization steps. MCRs are widely used for the synthesis of highly substituted pyridines and pyrimidines, often involving condensation reactions of amines, aldehydes, and active methylene compounds bohrium.comacs.org. Although no specific MCRs involving this compound as a starting material have been reported, its functional handles suggest a high potential for its use in the combinatorial synthesis of complex heterocyclic libraries.

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: The photochemical behavior of 2-arylpyridines has been a subject of interest, particularly in the context of C-H activation and functionalization. Irradiation of 2-arylpyridines in the presence of a photosensitizer can lead to the formation of radical intermediates, which can then undergo further reactions. For example, photoredox-induced Meerwein arylation has been used for the C-H arylation of pyridines with in situ generated diazonium salts nih.gov. Photochemical cycloplatination of 2-arylpyridines has also been demonstrated, leading to the formation of organometallic complexes nih.gov. Given the 2-(pyridin-2-yl)pyrimidine (B3183638) structure, it is plausible that this compound could undergo similar photochemical transformations, such as C-H arylation on the pyridine ring directed by the pyrimidine substituent.

Electrochemical Reactivity: The electrochemical properties of pyridine and pyrimidine derivatives are of interest for applications in sensing, catalysis, and electrosynthesis. The electrochemical reduction of 2-bromopyridine typically proceeds via an irreversible scission of the carbon-halogen bond. This process can be utilized for the controlled dehalogenation or for the generation of reactive intermediates for further synthetic transformations. Studies on the electrochemical reduction of substituted pyrimidines in acetonitrile have shown that the reduction potentials are influenced by the nature of the substituents on the pyrimidine ring. The electrochemical oxidation of pyrimidine derivatives, such as 2-pyrimidinethiols, has been studied and shown to lead to the formation of disulfides. The electrochemical behavior of this compound is expected to be a composite of the redox properties of its constituent rings, with the bromo-substituent likely playing a key role in its reduction pathway.

Coordination Chemistry and Ligand Design Principles Involving 2 6 Bromopyridin 2 Yl Pyrimidine

Chelation Modes and Metal-Binding Preferences of the Pyridyl-Pyrimidine Ligand

The 2-(6-Bromopyridin-2-yl)pyrimidine ligand typically acts as a bidentate chelating agent, coordinating to a metal center through the nitrogen atoms of both the pyridine (B92270) and pyrimidine (B1678525) rings. This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. The presence of the bromine atom at the 6-position of the pyridine ring can influence the ligand's electronic properties and, consequently, its metal-binding preferences.

The nitrogen atoms in the pyridine and pyrimidine rings act as donor sites, forming stable complexes with a variety of metal ions. The coordination of such ligands can be influenced by the presence of substituents. For instance, the bromine atom, being an electron-withdrawing group, can modulate the electron density on the pyridine nitrogen, which may affect the strength of the metal-ligand bond.

In some cases, related pyridyl-pyrimidine ligands have been shown to exhibit alternative coordination modes. For example, in a rollover iridacycle complex of a similar ligand, 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine, the ligand displays both a classic κ²-N-N donor mode and an unusual κ²-C-N-cyclometallated fragment, which involves the activation of a C-H bond on the bromo-pyridine ring. acs.orgnih.gov This suggests that under specific reaction conditions, this compound could also potentially engage in more complex coordination behaviors beyond simple chelation.

The general preference of pyridyl-pyrimidine scaffolds is for transition metals, owing to the favorable interaction between the nitrogen donor atoms and the d-orbitals of the metal. nih.gov However, their ability to form stable complexes extends to main group metals and lanthanide ions as well. nih.govrsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry to elucidate their structure and composition.

Complexes with Transition Metals (e.g., Palladium, Platinum, Ruthenium, Rhodium, Copper, Zinc, Iron, Cobalt, Nickel)

Complexes of transition metals with pyridyl-based ligands are extensive. While specific data for this compound is limited, the behavior of analogous ligands provides significant insight.

Palladium and Platinum: Palladium(II) and Platinum(II) complexes with pyridyl ligands often adopt square planar geometries. nih.gov The synthesis of such complexes can be achieved by reacting the ligand with salts like PdCl₂ or K₂PtCl₄.

Ruthenium and Rhodium: Ruthenium(II) and Rhodium(III) readily form octahedral complexes with N-donor ligands. acs.org The synthesis often involves the use of precursors like Ru(bpy)₂(acetone)₂₂ or RhCl₃. unizar.es These complexes are of particular interest due to their potential applications in catalysis and medicine.

Copper and Zinc: Copper(II) and Zinc(II) form a variety of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the ligand and reaction conditions. Coordination polymers of copper with pyridyl-pyrimidine type ligands have been reported. rsc.org

Iron, Cobalt, and Nickel: These first-row transition metals form stable complexes with pyridyl-pyrimidine ligands, often exhibiting interesting magnetic and electronic properties. nih.gov For example, iron(II) complexes can exhibit spin-crossover behavior. nih.gov

| Metal | Potential Coordination Geometry | Potential Precursor |

| Palladium(II) | Square Planar | PdCl₂, Pd(CH₃CN)₄₂ |

| Platinum(II) | Square Planar | K₂PtCl₄, [PtCl₂(DMSO)₂] |

| Ruthenium(II) | Octahedral | Ru(bpy)₂(acetone)₂₂, RuCl₃·xH₂O |

| Rhodium(III) | Octahedral | RhCl₃·xH₂O, [RhCl₂(Cp*)]₂ |

| Copper(II) | Tetrahedral, Square Planar, Octahedral | CuCl₂, Cu(OAc)₂·H₂O |

| Zinc(II) | Tetrahedral, Octahedral | ZnCl₂, Zn(NO₃)₂·6H₂O |

| Iron(II)/Iron(III) | Octahedral | FeCl₂, Fe(ClO₄)₂·xH₂O |

| Cobalt(II) | Tetrahedral, Octahedral | CoCl₂, Co(OAc)₂·4H₂O |

| Nickel(II) | Square Planar, Octahedral | NiCl₂·6H₂O, Ni(OAc)₂·4H₂O |

This table presents potential coordination geometries and precursors for complexes with this compound based on the known chemistry of similar pyridyl-pyrimidine ligands.

Coordination with Main Group Metals and Lanthanide Ions

The coordination chemistry of this compound is not limited to transition metals.

Main Group Metals: Tris-2-pyridyl ligands containing main group elements at the bridgehead have been synthesized, demonstrating the affinity of these ligands for main group metals. rsc.org Complexes with elements like aluminum have been reported, where the pyridyl units coordinate to the main group metal center. unizar.es

Lanthanide Ions: Lanthanide ions, known for their hard acidic nature, readily coordinate to hard donor atoms like nitrogen. nih.gov The synthesis of lanthanide complexes with pyridyl-based ligands often results in complexes with high coordination numbers and interesting photophysical properties, such as luminescence. nih.gov The "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, is a key feature of these complexes. nih.gov

Investigation of Ligand Field Effects and Electronic Structure of Metal Complexes

The electronic properties of the metal complexes of this compound are a direct consequence of the interaction between the metal's d-orbitals and the ligand's molecular orbitals. The pyridyl-pyrimidine framework acts as a π-acceptor ligand, which can influence the ligand field splitting and the energies of the metal-to-ligand charge transfer (MLCT) bands.

The bromine substituent, being electron-withdrawing, is expected to lower the energy of the ligand's π* orbitals. This would lead to a red-shift in the MLCT bands in the electronic absorption spectra of the complexes compared to those with unsubstituted pyridyl-pyrimidine ligands. This effect can be studied using UV-Vis spectroscopy.

Cyclic voltammetry is another powerful technique to probe the electronic structure of these complexes. The redox potentials of the metal center and the ligand can be determined, providing information about the electron-donating or -accepting nature of the ligand and the stability of different oxidation states of the metal. For related ruthenium complexes, quasi-reversible redox processes attributed to the Ru³⁺/Ru²⁺ and Ru⁴⁺/Ru³⁺ couples have been observed. nih.gov

Supramolecular Assembly and Self-Organization Mediated by Metal-Ligand Interactions

The directional nature of the coordination bonds formed by this compound makes it an excellent candidate for the construction of supramolecular assemblies. By carefully selecting the metal ion with its preferred coordination geometry, it is possible to direct the self-assembly of discrete metallo-macrocycles or extended coordination polymers.

For instance, square-planar metal ions like Pd(II) or Pt(II) can be used with linear bridging ligands to form molecular squares. If this compound were to be functionalized to act as a bridging ligand, it could participate in the formation of such discrete structures. The self-assembly of palladium metallo-macrocycles with multidentate pyridyl-based ligands has been demonstrated.

Furthermore, the formation of coordination polymers, which are extended networks of metal ions linked by organic ligands, is a prominent feature of pyridyl-pyrimidine chemistry. These materials can exhibit a range of interesting properties, including porosity, catalysis, and luminescence. The formation of 1D, 2D, or 3D coordination polymers depends on the coordination geometry of the metal ion and the connectivity of the ligand. Copper(I) halides, for example, are known to form coordination polymers with bridging pyrazine (B50134) ligands. rsc.org

Incorporation into Dendritic, Polymeric, and Oligomeric Architectures

The versatile nature of the this compound ligand also allows for its incorporation into larger macromolecular structures such as dendrimers, polymers, and oligomers. The bromine atom provides a reactive handle for further functionalization, enabling the attachment of this ligand to or as part of a larger molecular framework.

Dendrimers: Dendrimers are highly branched, well-defined macromolecules. Pyrimidine units have been used in the construction of functional dendrimers. rsc.org For example, pyrimidine-based dendrimers have been synthesized and their peripheral groups functionalized for applications in catalysis. rsc.org The this compound moiety could be attached to the periphery of a dendrimer or used as a building block within the dendritic structure.

Polymers: Coordination polymers, as discussed earlier, are a major class of polymers incorporating metal-ligand bonds. Additionally, organic polymers can be synthesized where the this compound unit is part of the polymer backbone or a pendant group. The synthesis of semiconducting polymers containing pyrimidine has been reported, highlighting the potential for creating functional materials. rsc.org

Oligomers: The controlled step-wise synthesis of oligomeric structures containing multiple metal centers bridged by pyridyl-pyrimidine type ligands is also feasible. These oligomers can serve as models for understanding the properties of larger polymeric materials and can exhibit interesting electronic and magnetic communication between the metal centers. The synthesis of multinucleating terpyridine ligands that form coordination oligomers has been achieved.

The ability to incorporate this ligand into such complex architectures opens up possibilities for the development of new materials with tailored electronic, optical, and catalytic properties.

Utilization in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

A comprehensive review of scientific literature reveals a notable absence of published research detailing the specific use of this compound as a primary organic ligand for the construction of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs). While the broader classes of pyridine and pyrimidine-based ligands are extensively employed in the design and synthesis of these materials, the specific derivative this compound does not appear in dedicated studies focused on MOF or CP formation.

The field of MOF and CP chemistry relies heavily on the selection of organic linkers to dictate the resulting framework's topology, porosity, and functional properties. Ligands containing pyrimidine and pyridine moieties are of significant interest due to their well-defined coordination vectors and potential to create diverse and stable structures. For instance, derivatives like pyrimidine-4,6-dicarboxylate and various bipyridines have been successfully used to synthesize a wide array of MOFs and CPs with interesting magnetic, luminescent, and catalytic properties.

However, the specific combination of a bromo-substituted pyridine linked to a pyrimidine ring, as found in this compound, has not been documented in the context of forming extended one-, two-, or three-dimensional coordination networks. Searches of crystallographic databases and chemical literature did not yield any reports of MOF or CP structures incorporating this particular ligand.

It is conceivable that the electronic and steric properties of this compound, including the presence of the bromo substituent, may influence its coordination behavior and the self-assembly process in ways that have yet to be explored or reported. Future research may yet uncover synthetic pathways and conditions under which this compound can be successfully integrated into MOF and CP architectures, potentially leading to novel materials with unique characteristics. At present, however, there is no available data to populate tables on research findings or structural details for MOFs or CPs based on this specific ligand.

Catalytic Applications of 2 6 Bromopyridin 2 Yl Pyrimidine Derivatives and Their Metal Complexes

Homogeneous Catalysis Utilizing Ligand-Metal Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Ligands based on pyridyl-pyrimidine frameworks are known to form stable and catalytically active complexes with a variety of transition metals. The electronic properties and steric hindrance of such ligands can be finely tuned to optimize catalytic performance.

Metal complexes derived from pyridyl-pyrimidine ligands are anticipated to be effective catalysts for cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. The nitrogen atoms in the pyridyl and pyrimidine (B1678525) rings can coordinate with a metal center, such as palladium, to create a catalytically active species.

The bromo-substituent on the pyridine (B92270) ring of 2-(6-bromopyridin-2-yl)pyrimidine can itself participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate more complex ligands. For instance, the reaction of a related compound, 5-bromopyrimidine, with heteroaryl halides using a palladium catalyst yields various heteroarylpyrimidines rsc.org. Similarly, 2,4-dichloropyrimidines have been shown to undergo regioselective Suzuki coupling with aryl and heteroaryl boronic acids in the presence of a palladium catalyst semanticscholar.org. These examples underscore the utility of bromo-substituted pyridines and pyrimidines as building blocks for elaborate ligand architectures that can, in turn, be used to form catalytic metal complexes.

Palladium(II) complexes with various pyridine ligands have demonstrated high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions acs.org. The catalytic activity is influenced by the electronic nature of the substituents on the pyridine ring acs.org. It is conceivable that a ligand derived from this compound, after substitution of the bromine atom, would modulate the electronic properties of the metal center and thus its catalytic performance.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Pyrimidine Derivatives

| Catalyst Precursor | Substrates | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | 2,4-dichloropyrimidine, Phenylboronic acid | 2-chloro-4-phenylpyrimidine | >95 | semanticscholar.org |

| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine, 4-methoxyphenylboronic acid | 5-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85 | mdpi.com |

| [Pd(3-Cl-py)₂Cl₂] | 4-bromoanisole, Phenylboronic acid | 4-methoxybiphenyl | 98 | acs.org |

This table presents data for related pyrimidine compounds to illustrate the potential of such systems in catalysis, as specific data for this compound was not available.

The hydrogenation of unsaturated bonds is a fundamental transformation in organic synthesis. Metal complexes featuring pyridine-based ligands are known to be active in hydrogenation catalysis. While there is no specific literature on this compound in this context, related structures provide valuable insights. For example, the full hydrogenation of 2,6-substituted pyridines has been achieved using a Lewis acid catalyst, demonstrating the reactivity of the pyridine core in such transformations rsc.org.

The development of efficient catalysts for the hydrogenation of nitrogen-containing heterocycles like pyridine is of significant interest for the synthesis of pharmaceuticals and agrochemicals researchgate.net. Iron-based catalysts modified with N-doped carbon, derived from N-aryliminopyridines, have shown efficacy in the controlled hydrogenation of N-heteroarenes researchgate.net. This suggests that metal complexes of ligands derived from this compound could potentially be developed for similar applications.

The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Chiral ligands are crucial for achieving high enantioselectivity in catalytic reactions. The pyridyl-pyrimidine scaffold can be rendered chiral by introducing chiral substituents.

For instance, rhodium-catalyzed asymmetric allylation of pyrimidines has been reported to produce chiral pyrimidine acyclic nucleosides with high enantioselectivity (up to 99% ee) organic-chemistry.org. This demonstrates that the pyrimidine moiety can be a key component of a substrate in an enantioselective transformation. Furthermore, the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using a chiral diphosphine ligand allows for the synthesis of a wide range of chiral pyridines with excellent enantioselectivity mdpi.comunimi.it. These examples highlight the potential of developing chiral ligands from the this compound framework for use in enantioselective catalysis.

Metal complexes are often employed as catalysts for oxidation and reduction reactions. The redox properties of both the metal center and the ligand can play a crucial role in the catalytic cycle. Pyridine-containing ligands have been extensively used in the development of oxidation catalysts.

For example, copper(II) complexes with substituted 2,2′:6′,2′′-terpyridine and related ligands have been used as catalysts for the oxidation of alkanes and alcohols with peroxides under mild conditions georgiasouthern.edu. The catalytic activity of copper(II) complexes containing pyridine-2,6-diimine ligands in the aerobic oxidation of polyphenols has also been investigated, with the electronic properties of the ligand substituents tuning the Lewis acidity of the copper center and thus its catalytic performance []. An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been developed through a direct Csp3-H oxidation approach with water nih.gov.

In the realm of reduction catalysis, cobalt complexes with redox-active bipyridine-based ligands have been shown to be effective for electro- and photo-catalytic proton reduction []. These findings suggest that metal complexes of ligands derived from this compound could be promising candidates for various oxidation and reduction catalysis applications.

Table 2: Examples of Oxidation Catalysis with Pyridine-based Ligand-Metal Complexes

| Catalyst | Substrate | Oxidant | Product | Yield (%) | Reference |

| [CuCl₂(n-quinolyl-terpy)] | Cyclohexane | H₂O₂ | Cyclohexanol + Cyclohexanone | up to 17 | georgiasouthern.edu |

| Copper(II)-pyridine-2,6-diimine complex | 3,5-di-tert-butylcatechol | O₂ | 3,5-di-tert-butyl-o-benzoquinone | Varies | [] |

| Cu(OAc)₂ | 2-benzylpyridine | H₂O | Phenyl(pyridin-2-yl)methanone | 82 | nih.gov |

This table presents data for related pyridine-based compounds to illustrate the potential of such systems in catalysis, as specific data for this compound was not available.

The development of well-defined catalysts for polymerization and oligomerization reactions is crucial for the synthesis of materials with controlled properties. While specific examples involving this compound are lacking, the broader class of pyridyl-imine and related ligands has been successfully employed in this area.

Iron and cobalt complexes bearing bis(imino)pyridine ligands are well-known, highly active catalysts for olefin polymerization. The steric and electronic properties of the ligand framework have a profound impact on the catalytic activity, polymer molecular weight, and polymer architecture. It is plausible that ligands derived from this compound could be designed to act as ancillary ligands in polymerization catalysis, where the pyridyl-pyrimidine core would influence the electronic environment of the metal center.

Heterogeneous Catalysis via Immobilization of Ligand-Metal Systems

Immobilizing homogeneous catalysts onto solid supports offers several advantages, including ease of catalyst separation from the products and the potential for catalyst recycling. Pyridyl-based ligands can be functionalized with reactive groups that allow for their covalent attachment to solid supports such as silica (B1680970), polymers, or magnetic nanoparticles.

For example, terpyridine-based ligands have been immobilized on SBA-15, and the resulting heterogeneous catalyst has been used in various C-C coupling reactions and the epoxidation of alkenes, demonstrating good recyclability nih.gov. Similarly, a palladium nanomagnetic catalyst supported on functionalized silica has been used for Suzuki-Miyaura cross-coupling reactions researchgate.net. The bromine atom in this compound could be a key handle for such functionalization, enabling the synthesis of immobilized catalysts for a range of applications.

Strategies for Supporting Catalysts on Solid Substrates

The immobilization of homogeneous catalysts onto solid supports is a critical strategy to bridge the gap between the high activity and selectivity of homogeneous systems and the practical advantages of heterogeneous catalysis, such as ease of separation and recyclability. nih.gov For catalysts derived from this compound and related bipyridine or pyrimidine structures, several methodologies for supporting them on solid substrates have been explored.

One prevalent approach involves the covalent attachment of the ligand or its pre-formed metal complex to a solid support. Modified silica is a commonly utilized support for immobilizing palladium complexes. nih.gov For instance, a bis(oxazoline) (BOX) ligand, which shares structural motifs with bipyrimidine systems, has been covalently bonded to 3-mercaptopropyl-functionalized silica gel. nih.gov This functionalized support can then coordinate with a metal precursor, such as palladium(II) acetate, to form the heterogeneous catalyst. nih.gov The choice of linker and the method of attachment are crucial to ensure the stability of the catalyst and to avoid leaching of the active metal species.

Another strategy involves the use of nano-catalysts, where the catalytic species are supported on nanoparticles. rsc.org Magnetic nanoparticles, in particular, have gained traction as they offer a facile method for catalyst recovery using an external magnetic field. nih.govresearchgate.net These nanoparticles can be functionalized to anchor pyridopyrimidine scaffolds, creating a robust and easily separable catalytic system. rsc.orgnih.gov For example, Fe3O4@NCs/Cu(II) magnetic nano-catalysts have been successfully employed in the synthesis of complex heterocyclic systems. nih.gov

Furthermore, the concept of graphite-conjugation has emerged as a powerful method for generating well-defined heterogeneous electrocatalysts. acs.org By incorporating extended aryl systems into bipyridyl ligands, π-π interactions with graphitic carbon surfaces, such as multiwalled carbon nanotubes (MWCNTs), can be exploited to immobilize the catalyst. acs.org This approach not only secures the catalyst to the support but can also influence its electronic properties and catalytic performance. acs.org

The following table summarizes various strategies for supporting catalysts with related ligand structures on solid substrates:

| Support Material | Ligand/Complex Type | Immobilization Strategy | Application | Reference |

| Silica Gel | Bis(oxazoline) (BOX) | Covalent attachment via a mercaptopropyl linker | Suzuki-Miyaura reactions | nih.gov |

| Magnetic Nanoparticles | Pyridopyrimidine | Functionalization of nanoparticles | Synthesis of heterocyclic compounds | rsc.orgnih.gov |

| Multiwalled Carbon Nanotubes (MWCNTs) | Bipyridyl with extended aryl systems | π-π stacking interactions | Electrocatalytic CO2 reduction | acs.org |

| Mesoporous Silica (SBA-15) | Sulfonic acid-functionalized | Covalent grafting | Synthesis of tetrahydropyrido[2,3-d]pyrimidines | nih.gov |

Reaction Kinetics and Mass Transfer Considerations in Heterogeneous Systems

The catalytic process in a heterogeneous system involves a sequence of steps:

External diffusion: Transport of reactants from the bulk fluid to the external surface of the catalyst particle. youtube.com

Internal diffusion: Diffusion of reactants from the surface into the porous structure of the catalyst. youtube.com

Adsorption: Binding of reactants to the active sites on the catalyst surface. youtube.com

Surface reaction: Chemical transformation of the adsorbed reactants into products. youtube.com

Desorption: Release of products from the active sites. youtube.com

Internal diffusion: Diffusion of products out of the catalyst pores. youtube.com

External diffusion: Transport of products from the catalyst surface back into the bulk fluid. youtube.com

Kinetic studies of heterogeneous catalysts often involve varying parameters such as temperature, pressure, and reactant concentrations to determine the rate law and the activation energy of the reaction. pageplace.de For instance, in the hydrogenation of ketones using rhodium(III) bipyridine complexes, the observed reactivity trends can be influenced by the electronic and steric effects of substituents on the ligands, which directly impact the intrinsic reaction kinetics. rsc.org

The turnover frequency (TOF), defined as the number of moles of product formed per mole of active catalyst per unit time, is a key metric for quantifying the intrinsic activity of a catalyst. pageplace.de However, in heterogeneous systems, accurately determining the number of active sites can be challenging, making the interpretation of TOF values complex. pageplace.de

Mechanistic Elucidation of Catalytic Cycles and Active Species Identification

Unraveling the catalytic cycle and identifying the true active species are fundamental to understanding how a catalyst functions and to designing more efficient systems. For metal complexes of this compound and its analogs, a combination of experimental and computational techniques is employed to elucidate these mechanistic details.